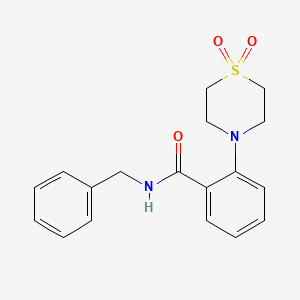

N-benzyl-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide and related compounds involves multiple steps, including ring closure reactions, oxidations, and substitutions. Parallel solution-phase synthesis has been explored for generating derivatives, showcasing the versatility in functionalizing the molecule for different purposes (Wang et al., 2007).

Molecular Structure Analysis

The molecular structure of related thiazinan-4-yl derivatives has been elucidated through techniques like X-ray diffraction, revealing insights into the conformation and stereochemistry of these molecules. For instance, studies have detailed the crystalline structure of derivatives, highlighting orthogonal arrangements between rings and deviations due to steric hindrance (Samipillai et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide derivatives include transformations under various conditions, leading to novel compounds with potential biological activities. For example, the synthesis of novel biologically active derivatives showcases the molecule's capacity to engage in reactions yielding compounds with antimicrobial and antioxidant activities (Zia-ur-Rehman et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and stability, are crucial for their application in various fields. The structural analysis contributes to understanding these properties, although specific studies detailing the physical properties of N-benzyl-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxamide were not identified in the search results.

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activity, and interaction with other molecules, are areas of active research. The synthesis and reactivity studies provide a foundation for exploring these properties in depth. For example, the synthesis of derivatives with different substituents leads to compounds with varied biological activities, illustrating the impact of chemical modifications on the molecule's properties (Ahmad et al., 2012).

Aplicaciones Científicas De Investigación

HCV NS5B Polymerase Inhibition :

- Compounds related to N-benzyl-2-(1,1-dioxo-1lambda

6,4-thiazinan-4-yl)benzenecarboxamide have shown potent inhibitory activities against HCV NS5B polymerase. This is highlighted in the study of analogs with similar structures, which demonstrated significant biochemical and replicon assay activities (Ellis et al., 2008).

- Compounds related to N-benzyl-2-(1,1-dioxo-1lambda

Antitumor Activity :

- Similar structures to N-benzyl-2-(1,1-dioxo-1lambda

6,4-thiazinan-4-yl)benzenecarboxamide have been synthesized and found to possess in vitro antitumor activity. This is evident from the synthesis of 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives, which displayed significant antitumor effects in screenings by the National Cancer Institute (Brzozowski et al., 2003).

- Similar structures to N-benzyl-2-(1,1-dioxo-1lambda

Stem Cell Research Application :

- The compound thiazovivin, closely related to N-benzyl-2-(1,1-dioxo-1lambda

6,4-thiazinan-4-yl)benzenecarboxamide, is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This application is crucial in stem cell research, where the efficient generation of stem cells is a major focus (Ries et al., 2013).

- The compound thiazovivin, closely related to N-benzyl-2-(1,1-dioxo-1lambda

Corrosion Inhibition :

- Benzothiazole derivatives, which share structural similarities with N-benzyl-2-(1,1-dioxo-1lambda

6,4-thiazinan-4-yl)benzenecarboxamide, have shown potential as corrosion inhibitors for carbon steel in acidic solutions. This application is significant in the field of materials science and engineering (Hu et al., 2016).

- Benzothiazole derivatives, which share structural similarities with N-benzyl-2-(1,1-dioxo-1lambda

Mecanismo De Acción

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action of N-benzyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and mode of action .

Propiedades

IUPAC Name |

N-benzyl-2-(1,1-dioxo-1,4-thiazinan-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-18(19-14-15-6-2-1-3-7-15)16-8-4-5-9-17(16)20-10-12-24(22,23)13-11-20/h1-9H,10-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUHAYZXKLHOAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)

![Methyl (E)-4-[2-(morpholine-4-carbonyl)-2,3-dihydro-1,4-benzoxazin-4-yl]-4-oxobut-2-enoate](/img/structure/B2493700.png)

![N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2493704.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2493705.png)

![N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamide](/img/structure/B2493706.png)

![N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2493707.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)